molecular formula C15H15NO2 B1618178 4-Methoxy-n-methyl-n-phenylbenzamide CAS No. 33672-81-0

4-Methoxy-n-methyl-n-phenylbenzamide

Cat. No. B1618178
CAS RN: 33672-81-0
M. Wt: 241.28 g/mol
InChI Key: VMXRELIVNJKWRJ-UHFFFAOYSA-N
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Description

“4-Methoxy-n-methyl-n-phenylbenzamide” is a chemical compound with the molecular formula C15H15NO3 . It is also known as "Benzamide, 4-methoxy-N-phenyl-" .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-n-methyl-n-phenylbenzamide” consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 227.258 Da and the monoisotopic mass is 227.094635 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-n-methyl-n-phenylbenzamide” include a molecular weight of 227.265 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.

Scientific Research Applications

1. Structural Analysis and Molecular Modeling

  • Structural Configurations and Spectroscopy: The structural configurations of similar compounds, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, have been studied using techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling. These analyses highlight the compound's planarity and potential for medicinal applications due to high dipole moments (Galal et al., 2018).

2. Antiviral Activity

  • Anti-Enterovirus Activity: Derivatives of N-phenylbenzamide, including those with methoxy groups, have been synthesized and demonstrated anti-EV 71 activity in vitro. These compounds show promise as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

3. Catalysis and Chemical Reactions

  • Cyclopalladation in Catalysis: Cyclopalladation of N-methyl-N-phenylbenzamide derivatives, including methoxy-substituted variants, can lead to the formation of effective precatalysts for oxidative cross-coupling reactions (Borduas et al., 2011).

4. Photochemical Behavior

  • Photoinduced Intramolecular Charge Transfer: The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, including those with methoxy substituents, has been studied, revealing insights into the formation of twisted intramolecular charge transfer states (Yang et al., 2004).

5. Corrosion Inhibition

  • Inhibition of Metal Corrosion: N-Phenyl-benzamide derivatives with methoxy substituents have been evaluated for their ability to inhibit acidic corrosion of mild steel. These studies show that methoxy substituents can enhance inhibition efficiency, making them useful in corrosion prevention (Mishra et al., 2018).

6. Molecular Synthesis

  • Synthesis of Novel Compounds: Research includes the synthesis of compounds like 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, indicating the versatility of these compounds in chemical synthesis (Bai-cheng, 2009).

7. Therapeutic Applications

  • Antimicrobial Properties: Derivatives of 4-methoxybenzamides have been synthesized and shown to have significant in vitro antibacterial and antifungal activity, suggesting potential therapeutic applications (Desai et al., 2013).

Safety and Hazards

“4-Methoxy-n-methyl-n-phenylbenzamide” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of skin contact, it’s recommended to wash with plenty of soap and water. If inhaled, the victim should be moved to fresh air and kept at rest .

properties

IUPAC Name

4-methoxy-N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)15(17)12-8-10-14(18-2)11-9-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXRELIVNJKWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303500
Record name 4-methoxy-n-methyl-n-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-n-methyl-n-phenylbenzamide

CAS RN

33672-81-0
Record name NSC158610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-n-methyl-n-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-P-ANISANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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